1-Boc-2-trimethylsilylindole-4-boronic acid pinacol ester
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Overview
Description
1-Boc-2-trimethylsilylindole-4-boronic acid pinacol ester is a complex organic compound with the molecular formula C22H34BNO4Si. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis. It is a derivative of indole, a heterocyclic aromatic organic compound, and contains both boronic acid and pinacol ester functional groups, which are crucial for its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-2-trimethylsilylindole-4-boronic acid pinacol ester typically involves multiple steps One common method starts with the protection of the indole nitrogen using a Boc (tert-butoxycarbonyl) groupThe boronic acid pinacol ester moiety is then introduced at the 4-position through a series of reactions involving boronic acid derivatives and pinacol .
Industrial Production Methods
Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-Boc-2-trimethylsilylindole-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is a widely used reaction in organic synthesis for forming carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.
Substitution Reactions: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Base: Such as potassium carbonate or sodium hydroxide, often used in coupling reactions.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki–Miyaura coupling, the primary products are biaryl compounds or substituted alkenes.
Scientific Research Applications
1-Boc-2-trimethylsilylindole-4-boronic acid pinacol ester has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its ability to form stable carbon-carbon bonds.
Material Science: It is used in the synthesis of novel materials with unique properties, such as conductive polymers and advanced composites.
Mechanism of Action
The mechanism of action of 1-Boc-2-trimethylsilylindole-4-boronic acid pinacol ester in chemical reactions involves the formation of a boronate complex, which facilitates the transfer of the boronic acid group to the target molecule. In Suzuki–Miyaura coupling, the palladium catalyst plays a crucial role in the transmetalation step, where the boronate complex reacts with the palladium species to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic acid derivative used in Suzuki–Miyaura coupling.
2-Trimethylsilylindole-4-boronic Acid Pinacol Ester: Similar structure but lacks the Boc protecting group.
1-Boc-2-trimethylsilylindole-5-boronic Acid Pinacol Ester: Similar structure with the boronic acid pinacol ester group at a different position.
Uniqueness
1-Boc-2-trimethylsilylindole-4-boronic acid pinacol ester is unique due to the presence of both the Boc protecting group and the trimethylsilyl group, which provide stability and reactivity in various chemical reactions. Its structure allows for selective functionalization and coupling, making it a valuable compound in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-trimethylsilylindole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34BNO4Si/c1-20(2,3)26-19(25)24-17-13-11-12-16(15(17)14-18(24)29(8,9)10)23-27-21(4,5)22(6,7)28-23/h11-14H,1-10H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIICMIJJWFBNSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(N(C3=CC=C2)C(=O)OC(C)(C)C)[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34BNO4Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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